molecular formula C14H10BrClFNOS B3530267 N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide

N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide

Cat. No. B3530267
M. Wt: 374.7 g/mol
InChI Key: KALHAHGWXLSDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide, also known as BCT-100, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thioacetamide derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and activation of apoptosis. It has also been shown to modulate the expression of various genes involved in cancer progression and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, one limitation is the lack of clinical studies on its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as autoimmune diseases and infectious diseases. Another direction is the development of more potent derivatives of N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide with improved efficacy and safety profiles. Additionally, the elucidation of the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide could lead to the discovery of new targets for drug development.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity in vitro and in vivo, as well as neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFNOS/c15-9-1-6-13(12(16)7-9)18-14(19)8-20-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALHAHGWXLSDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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